molecular formula C14H7Cl2NO2S2 B11673051 (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11673051
M. Wt: 356.2 g/mol
InChI Key: WVMZZSRDJRQJDI-WDZFZDKYSA-N
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Description

(5Z)-5-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dichlorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with thiosemicarbazide under acidic conditions to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a thiazolidine ring.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

(5Z)-5-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to understand enzyme interactions and protein binding.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronics and photonics.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. In biological systems, it may interfere with cellular pathways, leading to effects like cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroaniline: Shares the dichlorophenyl group but lacks the furan and thiazolidinone rings.

    Thiazolidinediones: Similar in having the thiazolidinone ring but differ in other substituents and overall structure.

    Furan-2-carbaldehyde: Contains the furan ring but lacks the thiazolidinone and dichlorophenyl groups.

Uniqueness

(5Z)-5-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both the furan and thiazolidinone rings, along with the dichlorophenyl group, makes it a versatile compound with diverse applications in research and industry.

Properties

Molecular Formula

C14H7Cl2NO2S2

Molecular Weight

356.2 g/mol

IUPAC Name

(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H7Cl2NO2S2/c15-9-3-1-2-8(12(9)16)10-5-4-7(19-10)6-11-13(18)17-14(20)21-11/h1-6H,(H,17,18,20)/b11-6-

InChI Key

WVMZZSRDJRQJDI-WDZFZDKYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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